N-(2-Iodophenyl)butanamide
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Overview
Description
N-(2-Iodophenyl)butanamide is an organic compound with the molecular formula C10H12INO. It is a derivative of butanamide where an iodine atom is substituted at the ortho position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Iodophenyl)butanamide can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-Iodophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to yield amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to substitute the iodine atom.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Various substituted phenylbutanamides depending on the reagents used.
Oxidation Products: Corresponding amides or carboxylic acids.
Reduction Products: Corresponding amines.
Scientific Research Applications
N-(2-Iodophenyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)butanamide involves its interaction with specific molecular targets and pathways. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the amide group can form hydrogen bonds, further stabilizing the interaction with proteins or enzymes .
Comparison with Similar Compounds
N-(2-Bromophenyl)butanamide: Similar structure but with a bromine atom instead of iodine.
N-(2-Chlorophenyl)butanamide: Similar structure but with a chlorine atom instead of iodine.
N-(2-Fluorophenyl)butanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-(2-Iodophenyl)butanamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. The larger atomic radius and higher polarizability of iodine compared to other halogens contribute to its unique behavior in chemical reactions and biological interactions .
Properties
IUPAC Name |
N-(2-iodophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXDCMRRHBMXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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